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molecular formula C5H6ClN3S B089464 4-Amino-6-chloro-2-(methylthio)pyrimidine CAS No. 1005-38-5

4-Amino-6-chloro-2-(methylthio)pyrimidine

Cat. No. B089464
M. Wt: 175.64 g/mol
InChI Key: ISUXMAHVLFRZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865725B2

Procedure details

1,3-Dichloroacetone (2.89 g, 22.77 mmol) was added to a solution 6-chloro-2-methylsulfanyl-pyrimidin-4-ylamine (4 g, 22.77 mmol) in AcOH (15 mL) and the mixture was stirred at 110° C. for 16 hours. Then H2O was added and the solid formed was filtered off and dried in vacuo to yield 7-chloro-2-chloromethyl-5-methylsulfanyl-imidazo[1,2-c]pyrimidine (2.5 g, 44% yield) as a pale brown solid that was used in the next step without further purification.
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([CH2:5]Cl)=O.[Cl:7][C:8]1[N:13]=[C:12]([S:14][CH3:15])[N:11]=[C:10]([NH2:16])[CH:9]=1.O>CC(O)=O>[Cl:7][C:8]1[N:13]=[C:12]([S:14][CH3:15])[N:11]2[CH:5]=[C:3]([CH2:2][Cl:1])[N:16]=[C:10]2[CH:9]=1

Inputs

Step One
Name
Quantity
2.89 g
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=CC(=NC(=N1)SC)N
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC=2N(C(=N1)SC)C=C(N2)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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